molecular formula C5H5BrFN3 B1502061 5-Bromo-3-fluoro-2-hydrazinylpyridine CAS No. 1289084-83-8

5-Bromo-3-fluoro-2-hydrazinylpyridine

Cat. No. B1502061
M. Wt: 206.02 g/mol
InChI Key: GOJACKNGUWSTLZ-UHFFFAOYSA-N
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Patent
US09062045B2

Procedure details

To a solution of 5-bromo-2,3-difluoropyridine (15 g, 77 mmol)) in EtOH (250 ml) was added hydrazine hydrate (19.36 g, 387 mmol), the mixture was heated to reflux and stirred overnight (16 hr). The solvent of the reaction mixture was evaporated about half under reduced pressure, then cooling in an ice bath there precipitation was occurred, filtered and washed the product with a minimum of EtOH and water, dried in vacuum to obtain pure desired product as white powder (15 g, yield 94%). LCMS (method A): [M+H]+=206.0, 208.0, tR=1.01 min.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.36 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.O.[NH2:11][NH2:12]>CCO>[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([NH:11][NH2:12])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)F)F
Name
Quantity
19.36 g
Type
reactant
Smiles
O.NN
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight (16 hr)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The solvent of the reaction mixture was evaporated about half under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
there precipitation
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed the product with a minimum of EtOH and water
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)NN)F
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.